N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the introduction of the nitro group and the sulfonamide group through nitration and sulfonation reactions, respectively. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic medium.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine results in the formation of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-AMINO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE.
Substitution: Replacement of the sulfonamide nitrogen with an amine results in the formation of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-THIOAMIDE.
Scientific Research Applications
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-AMINO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- **N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-THIOAMIDE
Uniqueness
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, nitro group, and sulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound in research applications.
Properties
Molecular Formula |
C19H20N4O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-nitro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O5S/c1-13(2)22(29(26,27)17-7-5-4-6-16(17)23(24)25)12-18-20-19(21-28-18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
WPYOVYYRGWJTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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